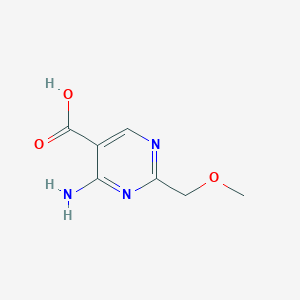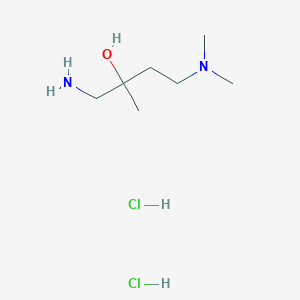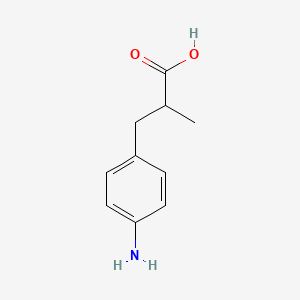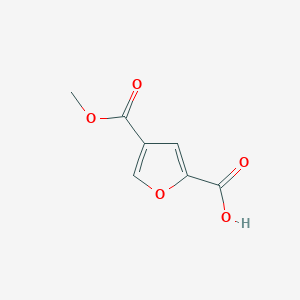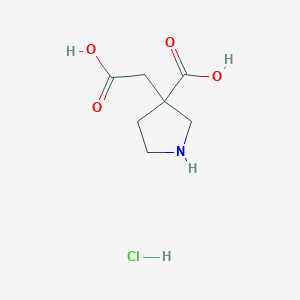
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1423031-09-7 . It has a molecular weight of 209.63 and its IUPAC name is 3-(carboxymethyl)-3-pyrrolidinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application: The review mentions two synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . Specific reaction conditions and synthesis methods are detailed in the original research articles.
- Results/Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . For example, replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Application Summary: The research focuses on the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
- Methods of Application: The method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
- Results/Outcomes: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
Pyrrolidine in Agrochemicals, Pharmaceuticals and Dyestuff Fields
- Application Summary: Pyrrolidine-3-carboxylic acid hydrochloride is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it is used as a key intermediate to prepare two different pyrrolidines .
- Results/Outcomes: The outcomes of this application are not specified in the source. However, the use of this compound as an intermediate suggests it plays a crucial role in the synthesis of other compounds in these fields .
Pyrrolidine Derivatives in Pharmacology
- Application Summary: Certain pyrrolidine derivatives have shown promising results against xL3 motility .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it mentions that compounds 25a (2-CH3) and 25b (3-OCH3) were discovered to be promising candidates .
- Results/Outcomes: These compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity . Specifically, compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC50 = 3.2 µM) .
Pyrrolidine in Agrochemicals, Pharmaceuticals and Dyestuff Fields
- Application Summary: Pyrrolidine-3-carboxylic acid hydrochloride is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it is used as a key intermediate to prepare two different pyrrolidines .
- Results/Outcomes: The outcomes of this application are not specified in the source. However, the use of this compound as an intermediate suggests it plays a crucial role in the synthesis of other compounds in these fields .
Pyrrolidine Derivatives in Pharmacology
- Application Summary: Certain pyrrolidine derivatives have shown promising results against xL3 motility .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source. However, it mentions that compounds 25a (2-CH3) and 25b (3-OCH3) were discovered to be promising candidates .
- Results/Outcomes: These compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity . Specifically, compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC50 = 3.2 µM) .
Safety And Hazards
properties
IUPAC Name |
3-(carboxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c9-5(10)3-7(6(11)12)1-2-8-4-7;/h8H,1-4H2,(H,9,10)(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUZBPQNXOXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1423031-09-7 |
Source


|
| Record name | 3-(carboxymethyl)pyrrolidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

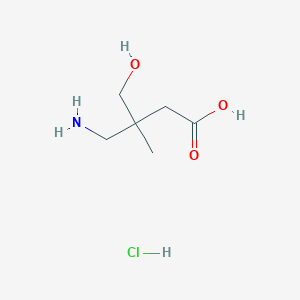
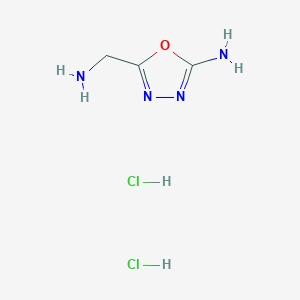
![2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride](/img/structure/B1378591.png)
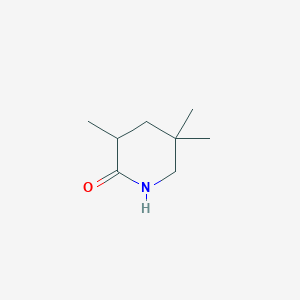
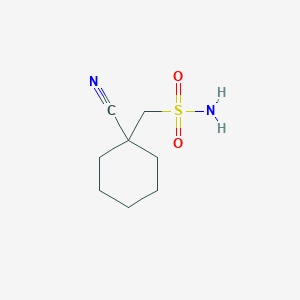
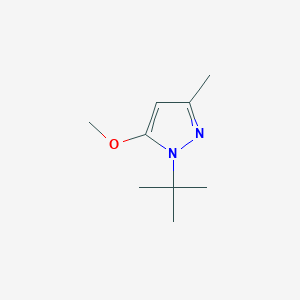
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1378596.png)
